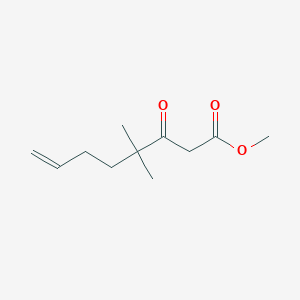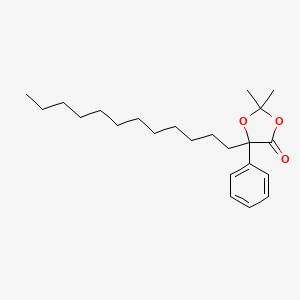
5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one is a chemical compound with a complex structure that includes a dodecyl chain, a dimethyl group, and a phenyl group attached to a dioxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one can be achieved through a multi-step process. One common method involves the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether . This reaction forms the dioxolanone ring, which is then further functionalized with the dodecyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of degradable and chemically recyclable polymers. These polymers have applications in drug delivery, packaging, and agriculture.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets and pathways. For instance, in polymerization reactions, the compound undergoes radical ring-opening polymerization, where the radical addition to the carbon-carbon double bond generates a ring-retained radical. This is followed by intramolecular fragmentation, leading to the formation of a ring-opened radical and a degradable ester linkage in the polymer backbone .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL)
- 5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL)
- 2,2-Dimethyl-1,3-dioxolan-4-one
Uniqueness
5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its long dodecyl chain enhances its hydrophobicity, making it suitable for applications requiring water-resistant materials. Additionally, the presence of the phenyl group contributes to its stability and reactivity in various chemical processes.
Propiedades
Número CAS |
830341-88-3 |
|---|---|
Fórmula molecular |
C23H36O3 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
5-dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C23H36O3/c1-4-5-6-7-8-9-10-11-12-16-19-23(20-17-14-13-15-18-20)21(24)25-22(2,3)26-23/h13-15,17-18H,4-12,16,19H2,1-3H3 |
Clave InChI |
QGFVXYRHJMMQLC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1(C(=O)OC(O1)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


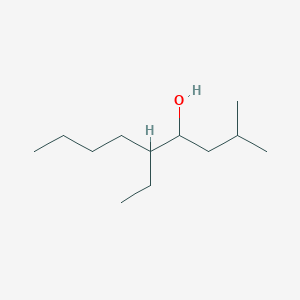

![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)

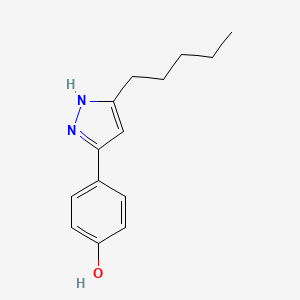
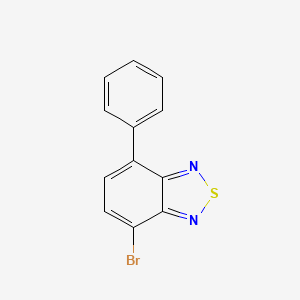

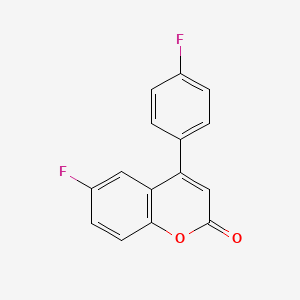
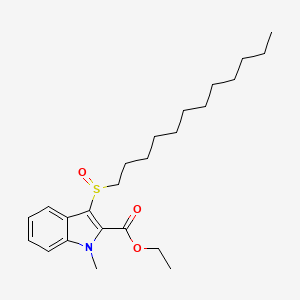
![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
